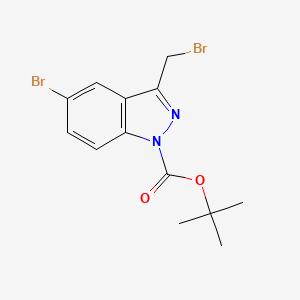

1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester

Description

1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester is a brominated indazole derivative with a tert-butyl ester group. For instance, tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate (CAS 518990-30-2, ) shares a similar backbone but substitutes chlorine at position 5 instead of bromine. The compound’s reactivity is influenced by the bromine substituents, which act as leaving groups, and the tert-butyl ester, which enhances steric stability .

Properties

IUPAC Name |

tert-butyl 5-bromo-3-(bromomethyl)indazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Br2N2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGFAGYQFSGIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163456 | |

| Record name | 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-46-1 | |

| Record name | 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its use in drug discovery and development, particularly in the design of kinase inhibitors.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Iodo or fluoro substituents () alter electronic properties but reduce leaving-group ability compared to bromine .

- Core Heterocycle : Indazole derivatives (e.g., ) are structurally distinct from indole () or benzimidazole () analogs, affecting aromaticity and intermolecular interactions .

Physicochemical Properties

Key Observations :

- Brominated derivatives (e.g., target compound) are typically less polar than hydroxylated analogs (), reducing water solubility but enhancing organic solvent compatibility .

- Storage at low temperatures (-20°C) and inert atmospheres () is critical for bromomethyl-containing compounds to prevent decomposition .

Biological Activity

1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester (CAS No. 944899) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing findings from various studies and presenting relevant data.

- Molecular Formula : C13H14Br2N2O2

- Molecular Weight : 390.07 g/mol

- LogP : 4.4769

- Polar Surface Area (PSA) : 44.12 Ų

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activity Overview

Research surrounding the biological activity of this compound primarily focuses on its potential as an anti-cancer agent and its effects on various cellular pathways. The following sections summarize key findings from relevant studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including the compound . For instance:

- Cell Line Studies : In vitro studies demonstrated that derivatives of indazole, including those similar to our compound, exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

The proposed mechanisms by which indazole derivatives exert their anticancer effects include:

- Inhibition of Kinases : Indazole compounds have been shown to inhibit specific kinases involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells, leading to programmed cell death .

Antimicrobial Activity

Some studies also report antimicrobial properties associated with indazole derivatives:

- Antibacterial Studies : The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria in disk diffusion assays. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for various bacterial strains .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives, including our compound, against a panel of cancer cell lines. The study reported that modifications at the bromine positions significantly enhanced cytotoxicity compared to non-brominated analogs .

Q & A

Q. What are the key considerations for synthesizing this compound, including reaction conditions and purification methods?

Answer:

- Reaction Conditions : Synthesis of brominated indazole derivatives often requires inert atmospheres (e.g., nitrogen) to prevent undesired side reactions, such as oxidation or hydrolysis of labile bromine substituents . Controlled temperatures (e.g., reflux in acetic acid) and catalysts like sodium acetate are critical for achieving high yields in cyclization or alkylation steps .

- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is recommended to isolate the product from byproducts . Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ensures reaction progress .

Q. How can TLC and HPLC be effectively used to monitor synthesis progress?

Answer:

- TLC : Use silica gel plates with a mobile phase of ethyl acetate:hexane (3:7). The target compound typically exhibits a UV-active spot at Rf ~0.4. Secondary spots may indicate unreacted starting materials (e.g., bromomethyl precursors) .

- HPLC : Employ a reverse-phase C18 column with a gradient elution (acetonitrile:water, 50% to 90% over 15 min). Retention times for brominated indazoles generally fall between 8–12 minutes, depending on substituents . Quantify using UV detection at 254 nm for bromine’s strong absorbance .

Q. What safety precautions are necessary when handling brominated indazole derivatives?

Answer:

- Hazards : Brominated compounds may cause skin/eye irritation (GHS Category 2) and respiratory tract irritation (H335) .

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Quench reaction residues with sodium thiosulfate to neutralize reactive bromine species .

Advanced Research Questions

Q. How can regioselective alkylation be achieved in the presence of multiple reactive sites (e.g., N1 vs. N2)?

Answer:

- Mechanistic Control : N1-alkylation is favored in polar aprotic solvents (e.g., DMF) with strong bases (e.g., NaH), while N2-selectivity may arise in protic solvents due to hydrogen bonding .

- Computational Insights : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition-state energies, identifying steric and electronic factors. For example, bulky tert-butyl esters at N1 can direct electrophiles to N2 via steric hindrance .

Q. What analytical techniques are optimal for structural confirmation, especially distinguishing between isomers?

Answer:

- NMR : H NMR can differentiate N1 vs. N2 alkylation: N1-substituted indazoles show deshielded protons near δ 8.5–9.0 ppm due to ring current effects, while N2-substituted analogs exhibit upfield shifts .

- HRMS : Exact mass analysis (e.g., m/z 367.9872 for CHBrNO) confirms molecular formula. Isotopic patterns (e.g., Br/Br doublet) aid in identifying bromine count .

Q. How do computational methods like DFT aid in predicting reaction outcomes?

Answer:

- Pathway Optimization : DFT calculates activation barriers for competing pathways (e.g., bromine substitution vs. ester hydrolysis). For example, nucleophilic attack at the 5-bromo position is energetically favorable compared to 3-(bromomethyl) sites due to resonance stabilization .

- Solvent Effects : Continuum solvation models (e.g., SMD) predict solvent polarity’s impact on regioselectivity. Polar solvents stabilize charge-separated intermediates in SNAr reactions .

Data Contradictions and Resolution

- Substitution Position Ambiguity : lists a compound with 5-(bromomethyl) substitution, whereas the target compound has 3-(bromomethyl). Cross-validate using C NMR: The 3-position carbon adjacent to N1 typically resonates at δ 120–125 ppm, while 5-substituted carbons appear upfield (δ 110–115 ppm) .

- Stability Concerns : Bromomethyl groups are prone to hydrolysis. Accelerated stability testing (40°C/75% RH) under acidic vs. basic conditions can identify degradation pathways, guiding storage recommendations (e.g., desiccated at -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.